molecular formula C18H15N3O3 B5576855 N'-(1,3-benzodioxol-5-ylmethylene)-1-methyl-1H-indole-3-carbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B5576855
M. Wt: 321.3 g/mol
InChI Key: WYBLYTUBVUIQDG-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethylene)-1-methyl-1H-indole-3-carbohydrazide, commonly known as BMHIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMHIC belongs to the class of indole-based compounds and has been extensively studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of BMHIC involves the inhibition of various cellular pathways involved in cancer cell proliferation, microbial growth, and inflammation. BMHIC induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BMHIC inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their DNA replication. BMHIC also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BMHIC exhibits various biochemical and physiological effects, including anticancer, antimicrobial, and anti-inflammatory activities. BMHIC induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BMHIC inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their DNA replication. BMHIC also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

BMHIC has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, BMHIC also has some limitations, including its low solubility in water and its potential instability under certain conditions. These limitations can be overcome by using different solvents and optimizing the reaction conditions.

Future Directions

There are several future directions for the research on BMHIC. One potential direction is to investigate the potential of BMHIC as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is to optimize the synthesis method of BMHIC to improve its yield and purity. Additionally, the mechanism of action of BMHIC can be further elucidated to understand its biological activities in more detail. Finally, the potential of BMHIC as a lead compound for the development of new drugs can be explored by synthesizing and testing its analogs.

Synthesis Methods

The synthesis of BMHIC involves the reaction of 1-methyl-1H-indole-3-carbohydrazide with salicylaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of BMHIC. The purity and yield of BMHIC can be improved by using different solvents and optimizing the reaction conditions.

Scientific Research Applications

BMHIC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. BMHIC induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BMHIC also exhibits antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. BMHIC inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their DNA replication. BMHIC also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-21-10-14(13-4-2-3-5-15(13)21)18(22)20-19-9-12-6-7-16-17(8-12)24-11-23-16/h2-10H,11H2,1H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBLYTUBVUIQDG-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325065
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methylindole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659468
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74840-81-6
Record name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methylindole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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